molecular formula HNa2O4P B1217616 Sodium phosphate P-32 CAS No. 7635-46-3

Sodium phosphate P-32

Numéro de catalogue B1217616
Numéro CAS: 7635-46-3
Poids moléculaire: 142.959 g/mol
Clé InChI: BNIILDVGGAEEIG-JCIGTKTHSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sodium phosphate P-32 is a useful research compound. Its molecular formula is HNa2O4P and its molecular weight is 142.959 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium phosphate P-32 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium phosphate P-32 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium phosphate P-32 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

7635-46-3

Nom du produit

Sodium phosphate P-32

Formule moléculaire

HNa2O4P

Poids moléculaire

142.959 g/mol

Nom IUPAC

disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane

InChI

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1

Clé InChI

BNIILDVGGAEEIG-JCIGTKTHSA-L

SMILES isomérique

O[32P](=O)([O-])[O-].[Na+].[Na+]

SMILES

OP(=O)([O-])[O-].[Na+].[Na+]

SMILES canonique

OP(=O)([O-])[O-].[Na+].[Na+]

Autres numéros CAS

7635-46-3

Origine du produit

United States

Synthesis routes and methods I

Procedure details

In a third form of the invention trisodium orthophosphate is acidified with sufficient sulphuric acid in solution to form disodium orthophosphate and sodium sulphate. The two compounds were separated by crystallization and the disodium orthophosphate heat treated to give tetrasodium pyrophosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium phosphate dibasic (1M Catalog #S-9763 Sigma Aldrich, St. Louis, Mo.) and sodium diphosphate monobasic solutions (1M, Catalog #S-0751, Sigma Aldrich, St. Louis, Mo.) were prepared in DI water. Sodium phosphate dibasic (7.74 mL) and sodium phosphate monobasic (2.26 ml) solutions were mixed into a beaker. DI water (80.0 mL) was added to the beaker and EDTA was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it. The pH was measured on pH meter (Symphony B70P, VWR International, Pittsburgh, Pa.) and adjusted to 7.40 using 0.1 N sodium hydroxide solution (Catalog #SS276-4, Fisher Scientific, Suwanee, Ga.). The buffer was transferred to a volumetric flask and DI water was added to adjust the final buffer volume to 100 mL.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.74 mL
Type
reactant
Reaction Step Two
Quantity
2.26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To the above filtrate, a slurry containing 179 g of calcium hydroxide (32%) was added at a temperature of about 55 degrees C. An amount of 241 g of dicalcium phosphate was separated (49% humidity) leaving a solution of 1960 ml. The solution had a pH of 4.75 with a P2O5 concentration of 7.6%. This filtrate consisted substantially of pure monosodium phosphate; by its neutralization with a solution of 47.5% NaOH (containing 1.2% NaCl) to a pH of about 8.7, disodium phosphate was produced. In this neutralization operation, an appreciable amount of heat evolved, being accompanied by the precipitation of small particles of CaO and MgO in the form of hydroxyphosphate salts. After the removal of the fine precipitates, the filtrate was cooled to about 5 degrees, by a controlled cooling at the rate of about 10 degrees per hour. The chloride concentration in the mother-liquor was about 2% which gave rise to an increase of crystallization, the yield depending on NaCl concentration, known as salting out effect. An amount of 920 g of very pure crystals (14% humidity) of disodium phosphate were separated.
Quantity
179 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Disodium hydrogenphosphate (secondary sodium phosphate), Na2HPO4, is a colorless, water-soluble crystalline salt. It exists anyhdrously and with 2 mol (density 2.066 gcm−3, water lost at 95°), 7 mol (density 1.68 gcm−3, melting point 48° with loss of 5 H2O), and 12 mol of water (density 1.52 gcm−3, melting point 35° with loss of 5 H2O); it becomes anhydrous at 100° and when more strongly heated transitions into the diphosphate Na4P2O7. Disodium hydrogenphosphate is produced by the neutralization of phosphoric acid with a soda solution using phenolphthalein as indicator. Dipotassium hydrogenphosphate (secondary or dibasic potassium phosphate), K2HPO4, is an amorphous white salt that is easily soluble in water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diphosphate Na4P2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
12 mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

When the pH value of the solution is near 8.5 after equilibrium is reached, the reached shown in the formula 2 proceeds until all of the calcium hydrogen phosphate convert into hydroxyapatite while the pH is maintained at near 8.5. The H3PO4 formed by the reaction comes to solution-equilibrium with the disodium hydrogen phosphate and citric acid during kneading. If the pH is still maintained at near 8.5, the reaction of the formula 4 also proceeds and the tetracalcium phosphate converts into hydroxyapatite. The Ca(OH)2 by product of this reaction comes to solution-equilibrium with H3PO4 produced from calcium hydrogen phosphate and disodium hydrogen phosphate and citric acid in kneading solutions, and the reaction shown as the formulae 7 and 8 proceeds:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tetracalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydroxyapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.